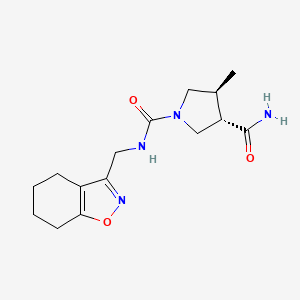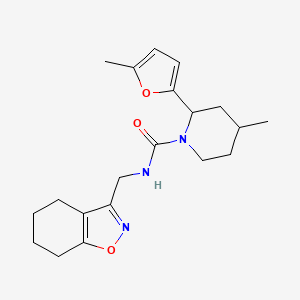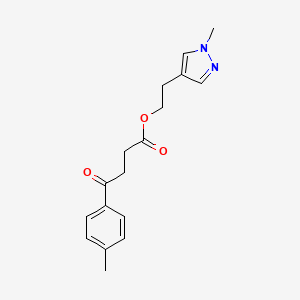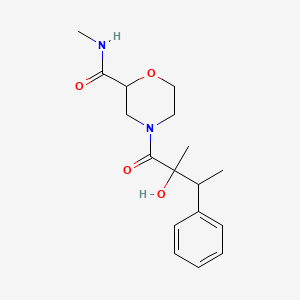![molecular formula C17H25NO B6967141 [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6967141.png)
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Attachment of the Piperidine Ring: The tetrahydronaphthalene derivative is then reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:
Receptors: The compound can bind to certain receptors in the nervous system, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways and cellular functions.
Comparison with Similar Compounds
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: can be compared with other similar compounds such as:
[1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol]: Lacks the piperidine ring, which may result in different biological activity and chemical properties.
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidine]: Lacks the methanol group, potentially affecting its solubility and reactivity.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-13-15-4-3-9-18(12-15)11-14-7-8-16-5-1-2-6-17(16)10-14/h1-2,5-6,14-15,19H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGLHMWPYHMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6967062.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B6967067.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6967076.png)
![3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B6967082.png)
![2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B6967087.png)
![5-[[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6967089.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![4-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-N-methylmorpholine-2,4-dicarboxamide](/img/structure/B6967117.png)
![3-(2-chlorophenyl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6967121.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)

